molecular formula C11H17N3 B15228720 N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B15228720
M. Wt: 191.27 g/mol
InChI Key: HOQQSXBOHPNJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to attach to the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

Uniqueness

What sets N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine apart is its specific combination of the pyrrolidine and pyridine rings, which can confer unique biological and chemical properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c1-12-8-10-4-5-11(13-9-10)14-6-2-3-7-14/h4-5,9,12H,2-3,6-8H2,1H3

InChI Key

HOQQSXBOHPNJIY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.